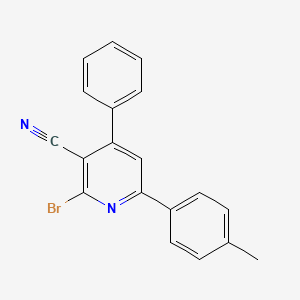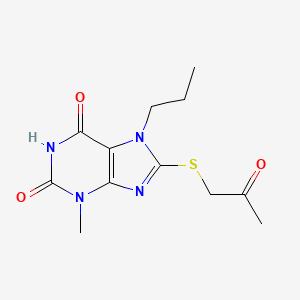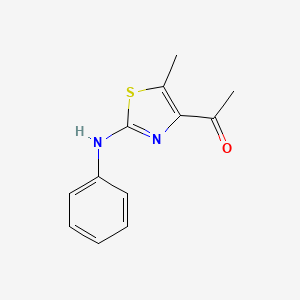
Phosphine, bis(3-fluorophenyl)(4-fluorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine, bis(3-fluorophenyl)(4-fluorophenyl)- is an organophosphorus compound characterized by the presence of fluorine atoms on the phenyl rings attached to the phosphorus atom. This compound is known for its unique chemical properties and applications in various fields of chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phosphine, bis(3-fluorophenyl)(4-fluorophenyl)- can be synthesized through the reaction of phosphine iodide with 3-fluorobromobenzene and 4-fluorobromobenzene. The reaction typically occurs under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
Phosphine iodide+2C6H4FBr→Phosphine, bis(3-fluorophenyl)(4-fluorophenyl)-+HI
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Phosphine, bis(3-fluorophenyl)(4-fluorophenyl)- can undergo oxidation reactions to form phosphine oxides.
Substitution: This compound can participate in substitution reactions, where the fluorine atoms on the phenyl rings can be replaced by other substituents.
Coupling Reactions: It is commonly used as a ligand in various coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halogens and nucleophiles are used under controlled conditions.
Coupling Reactions: Palladium catalysts are often employed in these reactions.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphine derivatives.
Coupling Reactions: Coupled organic products with extended conjugation.
Aplicaciones Científicas De Investigación
Phosphine, bis(3-fluorophenyl)(4-fluorophenyl)- has several applications in scientific research:
Chemistry: It is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various organic transformations.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in enzyme inhibition studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of advanced materials, including polymers and electronic materials.
Mecanismo De Acción
The mechanism of action of Phosphine, bis(3-fluorophenyl)(4-fluorophenyl)- involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating organic transformations. The molecular targets include transition metals such as palladium, rhodium, and platinum, which are commonly used in catalytic processes.
Comparación Con Compuestos Similares
- Tris(4-fluorophenyl)phosphine
- Bis(4-fluorophenyl)phenylphosphine oxide
- Bis(4-fluorophenyl)phosphine
Comparison:
- Tris(4-fluorophenyl)phosphine: This compound has three fluorophenyl groups attached to the phosphorus atom, making it more sterically hindered compared to Phosphine, bis(3-fluorophenyl)(4-fluorophenyl)-.
- Bis(4-fluorophenyl)phenylphosphine oxide: This compound contains an additional oxygen atom, which significantly alters its reactivity and applications.
- Bis(4-fluorophenyl)phosphine: Similar in structure but lacks the third fluorophenyl group, making it less bulky and potentially less selective in certain reactions.
Phosphine, bis(3-fluorophenyl)(4-fluorophenyl)- stands out due to its unique combination of fluorophenyl groups, which impart distinct electronic and steric properties, making it a valuable compound in various chemical applications.
Propiedades
Número CAS |
35035-63-3 |
|---|---|
Fórmula molecular |
C18H12F3P |
Peso molecular |
316.3 g/mol |
Nombre IUPAC |
bis(3-fluorophenyl)-(4-fluorophenyl)phosphane |
InChI |
InChI=1S/C18H12F3P/c19-13-7-9-16(10-8-13)22(17-5-1-3-14(20)11-17)18-6-2-4-15(21)12-18/h1-12H |
Clave InChI |
YGNBWHLFBIXUTG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)P(C2=CC=C(C=C2)F)C3=CC=CC(=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide](/img/structure/B11995220.png)




![7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-3-(quinolin-2-yl)-2H-chromen-2-one](/img/structure/B11995260.png)


![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2,2-dichloroacetate](/img/structure/B11995276.png)


![(5Z)-5-{[3-(5-isopropyl-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11995294.png)

